molecular formula C18H14Cl3NO6 B3683005 Dimethyl 5-[[2-(2,4,5-trichlorophenoxy)acetyl]amino]benzene-1,3-dicarboxylate

Dimethyl 5-[[2-(2,4,5-trichlorophenoxy)acetyl]amino]benzene-1,3-dicarboxylate

Cat. No.: B3683005
M. Wt: 446.7 g/mol
InChI Key: PIROWWPDFPYLEE-UHFFFAOYSA-N
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Description

Dimethyl 5-[[2-(2,4,5-trichlorophenoxy)acetyl]amino]benzene-1,3-dicarboxylate is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a benzene ring substituted with dimethyl ester groups and a trichlorophenoxyacetylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 5-[[2-(2,4,5-trichlorophenoxy)acetyl]amino]benzene-1,3-dicarboxylate typically involves multiple steps. One common method starts with the preparation of 2,4,5-trichlorophenoxyacetic acid, which is then reacted with an appropriate amine to form the corresponding amide. This intermediate is further reacted with dimethyl isophthalate under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like toluene or ethanol and catalysts such as triethylamine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. The scalability of the synthetic route is crucial for its commercial viability .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-[[2-(2,4,5-trichlorophenoxy)acetyl]amino]benzene-1,3-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Dimethyl 5-[[2-(2,4,5-trichlorophenoxy)acetyl]amino]benzene-1,3-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism by which Dimethyl 5-[[2-(2,4,5-trichlorophenoxy)acetyl]amino]benzene-1,3-dicarboxylate exerts its effects involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 5-[[2-(2,4-dichlorophenoxy)acetyl]amino]benzene-1,3-dicarboxylate
  • Dimethyl 5-[[2-(2,4,6-trichlorophenoxy)acetyl]amino]benzene-1,3-dicarboxylate

Uniqueness

What sets Dimethyl 5-[[2-(2,4,5-trichlorophenoxy)acetyl]amino]benzene-1,3-dicarboxylate apart is its specific substitution pattern on the benzene ring, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted research and industrial applications .

Properties

IUPAC Name

dimethyl 5-[[2-(2,4,5-trichlorophenoxy)acetyl]amino]benzene-1,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl3NO6/c1-26-17(24)9-3-10(18(25)27-2)5-11(4-9)22-16(23)8-28-15-7-13(20)12(19)6-14(15)21/h3-7H,8H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIROWWPDFPYLEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)NC(=O)COC2=CC(=C(C=C2Cl)Cl)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl3NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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